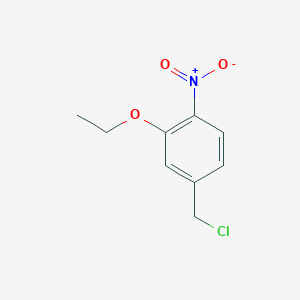

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYUROFBJONFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Chloro-4-ethoxy-1-nitrobenzene (CAS 5391-55-9): Molecular Formula: C₈H₈ClNO₃ Substituents: Nitro (1), chloro (2), ethoxy (4). Key Difference: Chloro substituent replaces chloromethyl, reducing reactivity for nucleophilic substitution.

4-Chloro-1-ethoxy-2-nitrobenzene: Molecular Formula: C₈H₇ClNO₃ Substituents: Ethoxy (1), nitro (2), chloro (4). Key Difference: Substituent positions alter electronic effects; chloro at position 4 lacks the reactivity of chloromethyl.

2-(1-Chloroethyl)-1-methyl-4-nitrobenzene (CAS 1443981-94-9): Molecular Formula: C₉H₁₀ClNO₂ Substituents: Methyl (1), chloroethyl (2), nitro (4). Key Difference: Branched chloroethyl group introduces steric hindrance, unlike linear chloromethyl.

4-Chloro-1-[2-(chloromethyl)phenoxy]-2-nitrobenzene: Molecular Formula: C₁₃H₉Cl₂NO₃ Substituents: Complex phenoxy-chloromethyl group at position 1, nitro (2), chloro (4).

Comparative Data Table:

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, analogues like 1-amino-4-chloro-2-nitrobenzene (mp 116–118°C) suggest nitro-substituted aromatics generally exhibit moderate melting points. Chloromethyl groups may lower melting points compared to chloro due to reduced symmetry.

- Solubility: Ethoxy groups enhance solubility in polar organic solvents (e.g., methanol, ethanol) compared to purely nitro- or chloro-substituted derivatives.

- Stability : Nitro groups confer thermal stability, but chloromethyl groups may render the compound moisture-sensitive, requiring storage at 4°C (as seen in analogues).

Biological Activity

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene, with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol, is an aromatic compound characterized by its unique substituents: a nitro group, an ethoxy group, and a chloromethyl group. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of novel anticancer agents.

The presence of the chloromethyl and nitro groups in 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene contributes to its reactivity. The chloromethyl group can act as a leaving group in nucleophilic substitution reactions, while the nitro group can participate in electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring.

Biological Activity Overview

Research indicates that 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene may exhibit various biological activities, particularly in anticancer research. Its derivatives have shown promising results in vitro against different cancer cell lines.

Potential Anticancer Activity

A study highlighted the synthesis of novel 4-anilinoquinazoline derivatives incorporating chloromethyl groups, which demonstrated significant anticancer activity . This suggests that compounds like 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene could serve as precursors for developing effective anticancer agents.

Interaction Studies

Understanding the interactions of 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene with biological systems is crucial for predicting its therapeutic potential and toxicity. Interaction studies have focused on its reactivity with nucleophiles and electrophiles, which can provide insights into its behavior in cellular environments.

Table 1: Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitroaniline | Contains an amino group instead of an ethoxy group | Known for significant antitumor activity |

| 4-Ethoxy-2-nitrochlorobenzene | Similar nitro and ethoxy groups | Exhibits different reactivity patterns |

| 1-Chloro-2-ethoxy-4-nitrobenzene | Chlorine atom at a different position | May show different biological activity profiles |

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. For instance, derivatives bearing electron-donating groups demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that modifications to the structure of compounds similar to 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene can significantly influence their biological efficacy.

Preparation Methods

Nitration and Ethoxylation of Chlorobenzene Derivatives

The initial stage in the synthesis typically involves nitration of a chlorinated ethoxybenzene precursor or ethoxylation of a chloronitrobenzene intermediate. According to literature on related compounds such as 4-chloro-2-ethoxy-1-nitrobenzene, the reaction conditions often employ nitration using fuming nitric acid and concentrated sulfuric acid at low temperatures to control regioselectivity and prevent over-nitration.

This approach yields 4-chloro-2-ethoxy-1-nitrobenzene with moderate to good yields (~75%) under carefully controlled conditions.

The introduction of the chloromethyl group at the 4-position on the aromatic ring is commonly achieved by chloromethylation of the corresponding ethoxy-nitrobenzene derivative. This step involves electrophilic substitution using chloromethylating agents such as chloromethyl chloride (also known as chloromethyl ether) or formaldehyde and hydrochloric acid under acidic conditions.

- The reaction is typically carried out in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or Lewis acids) to generate the electrophilic chloromethyl species.

- Temperature control is critical to prevent poly-chloromethylation or decomposition.

- Use of a two-phase system (organic solvent and acid) can improve selectivity and facilitate product isolation.

Detailed Synthetic Route from Patented Procedures

A closely related synthetic sequence from patent literature involves the following steps, which can be adapted for preparing 4-(chloromethyl)-2-ethoxy-1-nitrobenzene:

While the above sequence is for methoxymethyl derivatives, the analogous ethoxy substitution can be introduced similarly, adapting solvent and reagent choices.

Reaction Conditions and Optimization

Key parameters affecting yield and purity:

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Analytical Support

- The nitration step must be carefully controlled to avoid over-nitration or degradation of the chloromethyl group.

- Use of phase transfer catalysts and biphasic reaction media enhances the selectivity and yield of chloromethylation.

- Hydrogenation catalysts such as palladium on carbon can selectively reduce nitro groups without affecting sensitive substituents.

- Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product structure.

Q & A

Q. What are the common synthetic routes for 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or nitration of precursor aromatic systems. For example:

- Chloromethylation : A benzene derivative (e.g., 2-ethoxy-1-nitrobenzene) reacts with formaldehyde and HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to introduce the chloromethyl group .

- Nitration : Ethoxy-substituted benzene derivatives are nitrated using mixed acids (HNO₃/H₂SO₄), with temperature control (<10°C) to avoid over-nitration .

Q. Key Factors for Yield Optimization :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents side reactions (e.g., decomposition of nitro groups) |

| Catalyst | ZnCl₂ | Accelerates chloromethylation by stabilizing intermediates |

| Solvent | Dichloromethane | Enhances solubility of nitroaromatics |

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

- ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.5–5.0 ppm, while the ethoxy group (–OCH₂CH₃) shows a quartet at δ 1.2–1.4 ppm (CH₃) and a triplet at δ 3.4–3.6 ppm (CH₂) .

- IR Spectroscopy : Strong absorption bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C–Cl stretch) confirm functional groups .

- X-ray Crystallography : Resolves regioselectivity ambiguities in nitro group positioning (e.g., para vs. ortho substitution) .

Common Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities. For example, residual DMSO-d₆ can obscure ethoxy signals; deuterated chloroform is preferred .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

The –CH₂Cl moiety acts as an electrophilic site for nucleophilic substitution (SN₂) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Key findings:

- Palladium Catalysis : Pd(PPh₃)₄ enables coupling with aryl boronic acids, but the nitro group deactivates the catalyst unless electron-withdrawing groups are mitigated .

- Base Sensitivity : Strong bases (e.g., NaOH) hydrolyze –CH₂Cl to –CH₂OH, requiring mild conditions (e.g., K₂CO₃ in DMF) .

Case Study : Substituting –CH₂Cl with –CH₂NH₂ via ammonolysis achieved 78% yield in a peptide conjugation study .

Q. What strategies resolve conflicting data on the compound’s stability under varying storage conditions?

Conflicting reports on decomposition rates (e.g., hydrolysis of –CH₂Cl in humid environments) necessitate controlled studies:

| Storage Condition | Stability (TGA/DSC Data) | Recommended Protocol |

|---|---|---|

| 4°C (dry) | >12 months | Use desiccated amber vials |

| RT (humid) | Decomposition in 2 weeks | Add molecular sieves (3Å) |

Mechanistic Insight : Hydrolysis of –CH₂Cl follows pseudo-first-order kinetics, with activation energy (Eₐ) = 45 kJ/mol .

Q. How can computational modeling predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic sites:

- Nitro Group Orientation : The meta position to –OCH₂CH₃ is more reactive due to lower electron density (Mulliken charge = +0.32) .

- Chloromethyl Effects : The –CH₂Cl group slightly destabilizes the aromatic ring, increasing susceptibility to electrophilic attack at the para position .

Validation : Experimental nitration of 4-(Chloromethyl)-2-ethoxybenzene confirmed DFT-predicted regioselectivity (86% para product) .

Q. What are the implications of the compound’s photodegradation profile for handling protocols?

UV-Vis studies (λmax = 290 nm) reveal rapid photodegradation under UV light (t₁/₂ = 2 hours):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.